Physicochemical and Structural Comparison with 4-Methoxy and Unsubstituted Phenyl Analogs
The 2-methoxyphenyl substituent distinguishes this compound from its 4-methoxy positional isomer (CAS 1578-89-8) and the unsubstituted phenyl analog (CAS 89-33-8). The ortho-methoxy group introduces a hydrogen bond acceptor at the 2-position of the phenyl ring, altering both the conformational preferences and the electrostatic potential surface of the molecule compared to the para-methoxy variant . The compound has a molecular weight of 190.20 g/mol, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, with 2 rotatable bonds [1]. These physicochemical properties directly influence solubility, permeability, and synthetic reactivity at the pyrazolone core. However, no experimental solubility, logP, or permeability data for this specific compound are available in the public literature.
| Evidence Dimension | Substituent positional isomerism |
|---|---|
| Target Compound Data | 2-methoxyphenyl at 5-position of pyrazolone ring (CAS 485317-15-5) |
| Comparator Or Baseline | 4-methoxyphenyl analog (CAS 1578-89-8); unsubstituted phenyl analog (CAS 89-33-8) |
| Quantified Difference | No quantitative comparative data available |
| Conditions | Structural and computational inference only; no experimental head-to-head data |
Why This Matters
The ortho-methoxy substitution pattern defines a distinct region of chemical space that cannot be assumed equivalent to para-methoxy or unsubstituted analogs in synthetic transformations or biological screening, necessitating compound-specific procurement when the 2-methoxyphenyl motif is required.
- [1] Chem960. 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one, CAS 485317-15-5. Chemical properties database. View Source
